![molecular formula C20H20ClNO3 B3930374 N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide](/img/structure/B3930374.png)
N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide
Overview
Description
N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide, also known as CPIB, is a synthetic compound that has been extensively studied for its potential use as a research tool. CPIB is a selective inhibitor of the ATP-sensitive potassium (KATP) channel, which plays a crucial role in regulating insulin secretion and cardiac function.
Mechanism of Action
N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide is a selective inhibitor of the KATP channel, which is composed of two subunits, Kir6.2 and SUR1. This compound binds to the Kir6.2 subunit and prevents the channel from opening in response to changes in cellular metabolism. This results in increased intracellular calcium levels, which can lead to various physiological effects depending on the tissue type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the tissue type and the specific KATP channel being inhibited. In pancreatic beta cells, this compound inhibits insulin secretion by preventing the KATP channel from closing in response to glucose stimulation. In cardiac tissue, this compound has been shown to increase contractility and protect against ischemic injury. This compound has also been shown to have anti-inflammatory effects in various tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide is its selectivity for the Kir6.2 subunit of the KATP channel. This allows for the specific inhibition of KATP channels in various tissues without affecting other ion channels. However, one limitation of this compound is its relatively low potency compared to other KATP channel inhibitors. This can make it difficult to achieve complete inhibition of KATP channels in some tissues.
Future Directions
There are several future directions for the use of N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide in scientific research. One potential application is in the study of the role of KATP channels in neurological disorders such as epilepsy and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, and further research is needed to explore its potential use in the treatment of inflammatory diseases. Additionally, the development of more potent KATP channel inhibitors based on the structure of this compound could lead to the discovery of new therapeutic targets for various diseases.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1-isopropyl-2,4-dioxobutyl]benzamide has been used extensively in scientific research to study the role of KATP channels in various physiological processes. One of the major applications of this compound is in the field of diabetes research. KATP channels play a crucial role in regulating insulin secretion, and this compound has been used to study the effect of KATP channel inhibition on insulin secretion in pancreatic beta cells. This compound has also been used to study the role of KATP channels in cardiac function and ischemic preconditioning.
properties
IUPAC Name |
N-[6-(4-chlorophenyl)-2-methyl-4,6-dioxohexan-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-13(2)19(22-20(25)15-6-4-3-5-7-15)18(24)12-17(23)14-8-10-16(21)11-9-14/h3-11,13,19H,12H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWCXVLUOMGEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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